molecular formula C14H10N2O5 B1364505 3-[(3-nitrobenzoyl)amino]benzoic Acid CAS No. 106590-58-3

3-[(3-nitrobenzoyl)amino]benzoic Acid

Cat. No.: B1364505
CAS No.: 106590-58-3
M. Wt: 286.24 g/mol
InChI Key: WDZJWBKUKXGVAU-UHFFFAOYSA-N
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Description

3-[(3-nitrobenzoyl)amino]benzoic acid is an aromatic compound with the molecular formula C14H10N2O5. It is characterized by the presence of a nitro group and a benzoyl group attached to an amino benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-nitrobenzoyl)amino]benzoic acid typically involves the nitration of benzoic acid derivatives followed by amide formation. One common method includes the nitration of methyl benzoate, followed by hydrolysis to yield the desired product . Another approach involves the oxidative cleavage of 3-nitroacetophenone to form the corresponding aryl carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale nitration and subsequent amide formation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for hydrolysis, and nitrating agents for the initial nitration step.

Major Products Formed

The major products formed from these reactions include 3-aminobenzoic acid and other substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-nitrobenzoyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

3-[(3-nitrobenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(9-3-2-6-12(8-9)16(20)21)15-11-5-1-4-10(7-11)14(18)19/h1-8H,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZJWBKUKXGVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394331
Record name 3-[(3-nitrobenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106590-58-3
Record name 3-[(3-nitrobenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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